4-amino-5-chloro-2-methoxy-N-(6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRL-20627 is a substituted benzamide compound known for its pharmacological properties, particularly in enhancing gastrointestinal motility. Unlike other benzamides, BRL-20627 does not exhibit dopamine receptor antagonist properties at doses that stimulate gut motility .
Preparation Methods
The synthesis of BRL-20627 involves several steps:
Formation of Oxime: Quinolizidinone is reacted with hydroxylamine and pyridine in refluxing ethanol to form the corresponding oxime.
Reduction: The oxime is then reduced using lithium aluminum hydride in ether to yield 6-methyl-2-aminoquinolizidine.
Acylation: This intermediate is acylated with 4-acetamido-5-chloro-2-methoxybenzoyl chloride, which is prepared from the corresponding acid and thionyl chloride, in the presence of triethylamine in benzene.
Deprotection: The final step involves deprotecting the benzamide using potassium hydroxide in refluxing ethanol.
Chemical Reactions Analysis
BRL-20627 undergoes various chemical reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not extensively documented.
Substitution Reactions: It can undergo substitution reactions, particularly involving the amino and benzamide groups.
Common Reagents and Conditions: Typical reagents include hydroxylamine, lithium aluminum hydride, and thionyl chloride.
Scientific Research Applications
BRL-20627 has been extensively studied for its effects on gastrointestinal motility. It has been shown to reduce oro-caecal transit time significantly, making it a potential therapeutic agent for gastrointestinal disorders. Additionally, it has been compared with other benzamides like metoclopramide and domperidone, showing similar efficacy in reducing transit time .
Mechanism of Action
BRL-20627 enhances gastrointestinal motility by stimulating cholinergic responses in the gut. Unlike metoclopramide, it does not act as a dopamine receptor antagonist. Instead, it likely interacts with non-classical 5-hydroxytryptamine receptors (5-HT4), which are positively coupled to adenylate cyclase in neurons .
Comparison with Similar Compounds
BRL-20627 is compared with other benzamide derivatives such as:
Metoclopramide: A dopamine antagonist used for similar gastrointestinal applications.
Domperidone: Another benzamide with dopamine antagonist properties.
Cisapride: A potent stimulant of gastrointestinal motility acting on 5-HT4 receptors.
Zacopride: Similar to cisapride, it stimulates gastrointestinal motility.
BRL 24924: Another benzamide derivative with similar pharmacological properties.
BRL-20627 is unique in its lack of dopamine receptor antagonist properties while still effectively enhancing gastrointestinal motility.
Properties
Molecular Formula |
C18H26ClN3O2 |
---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
4-amino-5-chloro-2-methoxy-N-(6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl)benzamide |
InChI |
InChI=1S/C18H26ClN3O2/c1-11-4-3-5-13-8-12(6-7-22(11)13)21-18(23)14-9-15(19)16(20)10-17(14)24-2/h9-13H,3-8,20H2,1-2H3,(H,21,23) |
InChI Key |
IDNZRSXQOGDYGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2N1CCC(C2)NC(=O)C3=CC(=C(C=C3OC)N)Cl |
Synonyms |
4-amino-5-chloro-2-hydroxy-N-(octahydro-6-methyl-2H-quinolizin-2yl)benzamide BRL 20627 BRL-20627 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.